![molecular formula C21H24N4O8S B2517695 1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-05-1](/img/structure/B2517695.png)
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid," is a complex molecule that appears to be related to a family of sulfonamide compounds with a piperidine moiety. These compounds have been studied for their biological activities, particularly their interactions with various receptors and enzymes. The papers provided discuss similar compounds, focusing on their synthesis, molecular structure, and pharmacological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the formation of the core piperidine structure, followed by functionalization with various substituents. For instance, the synthesis of (4-piperidin-1-yl)-phenyl sulfonamides involves the replacement of hydroxyl groups with sulfonamide groups and the introduction of a carboxylic acid to increase potency and selectivity for the human beta(3)-adrenergic receptor . Similarly, the synthesis of O-substituted derivatives of piperidine sulfonamides includes coupling reactions and substitutions at the oxygen atom with different electrophiles . These methods could be relevant for synthesizing the compound of interest, suggesting a multi-step process involving careful control of reaction conditions and the use of specific reagents like organic azides and sulfonamides .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds with a piperidine nucleus is characterized by spectroscopic techniques and, in some cases, X-ray crystallography. The crystal structure of one such compound reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving piperidine sulfonamides can be quite diverse. For example, the 1,3-dipolar cycloaddition reaction with organic azides leads to the formation of piperidylidene-2-sulfonamides . Additionally, nitration and subsequent reduction reactions can be used to introduce or modify nitro and amino groups on the phenyl ring . These reactions are indicative of the compound's ability to undergo transformations that can fine-tune its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of different substituents, such as nitro groups, carboxylic acids, and methoxy groups, can affect the compound's solubility, stability, and reactivity. For example, the introduction of a carboxylic acid group can increase the water solubility of the compound, which is important for its bioavailability . The stereochemistry of the compound can also play a significant role in its pharmacological activity, as seen in the case of calcium antagonists where different stereoisomers exhibit varying levels of hypotensive activity .
Aplicaciones Científicas De Investigación
NMR Spectroscopy in Compound Characterization
NMR spectroscopy has been utilized to characterize compounds similar to the specified chemical, particularly in understanding tautomerism in compounds with azo and hydrazo forms. For instance, Lyčka et al. (2017) explored the characterization of compounds with complex structures through NMR spectroscopy, highlighting its utility in identifying azo-hydrazo tautomerism and determining acidic proton positions in the molecule (Lyčka, 2017).
Synthetic Methodologies and Biological Activities
Research by Karaman et al. (2016) on the synthesis of sulfonyl hydrazone compounds incorporating piperidine rings underscores the relevance of such structures in medicinal chemistry. This study detailed the synthesis of novel compounds and their evaluation for antioxidant and anticholinesterase activities, demonstrating the potential of sulfonyl hydrazones and piperidine derivatives in pharmacological research (Karaman et al., 2016).
Anticancer Agent Development
The development of anticancer agents is another area of application. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research demonstrates the process of designing and synthesizing novel compounds with potential anticancer activity, highlighting the role of structural features similar to those in the specified chemical (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-[4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-16-3-6-20(33-2)15(11-16)13-22-23-18-5-4-17(12-19(18)25(28)29)34(30,31)24-9-7-14(8-10-24)21(26)27/h3-6,11-14,23H,7-10H2,1-2H3,(H,26,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPGZXFJBLRCBQ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

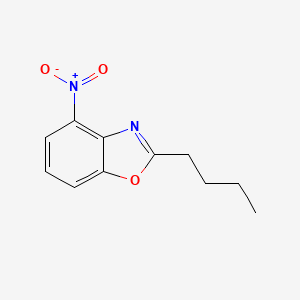
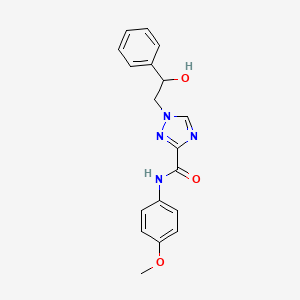
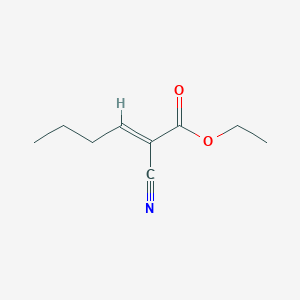

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)
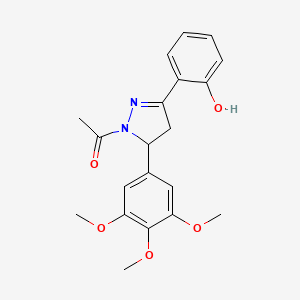
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)

![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)
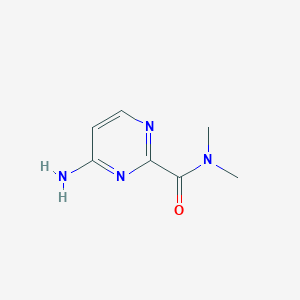
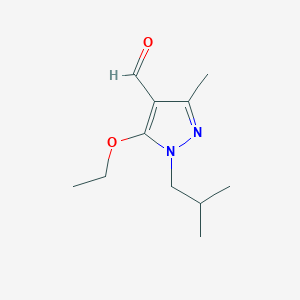
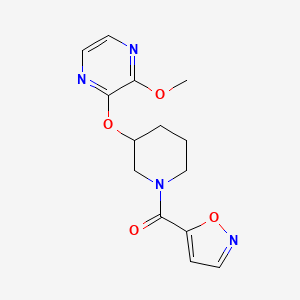
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)
![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)